![molecular formula C8H9NO2 B13956597 4-[(Aminooxy)methyl]benzaldehyde CAS No. 628704-04-1](/img/structure/B13956597.png)
4-[(Aminooxy)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Aminooxy)methyl]benzaldehyde is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of an aminooxy group attached to a benzaldehyde moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Aminooxy)methyl]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and reaction time is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Aminooxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: 4-[(Aminooxy)methyl]benzoic acid.
Reduction: 4-[(Aminooxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Aminooxy)methyl]benzaldehyde has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The primary mechanism of action of 4-[(Aminooxy)methyl]benzaldehyde involves the formation of oxime bonds through the reaction of its aminooxy group with carbonyl compounds (aldehydes and ketones). This reaction is typically catalyzed by aniline or phenylenediamine derivatives and proceeds under mild conditions . The resulting oxime bonds are stable and hydrolytically resistant, making them valuable in various applications.
Comparaison Avec Des Composés Similaires
4-Methylbenzaldehyde: Similar in structure but lacks the aminooxy group.
4-[(Aminooxy)methyl]-7-hydroxycoumarin: Contains a coumarin moiety instead of a benzaldehyde group.
4-[(Aminooxy)methyl]-6-chloro-7-hydroxycoumarin: Similar to the previous compound but with a chlorine substituent.
Uniqueness: 4-[(Aminooxy)methyl]benzaldehyde is unique due to the presence of both an aminooxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it highly versatile in scientific research and industrial applications.
Propriétés
Numéro CAS |
628704-04-1 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
4-(aminooxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c9-11-6-8-3-1-7(5-10)2-4-8/h1-5H,6,9H2 |
Clé InChI |
YJVBJFNYFNFYDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CON)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


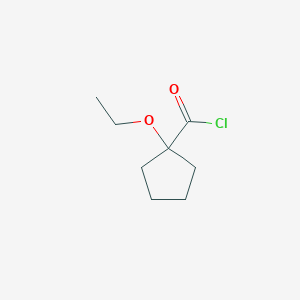
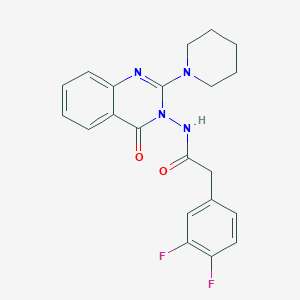


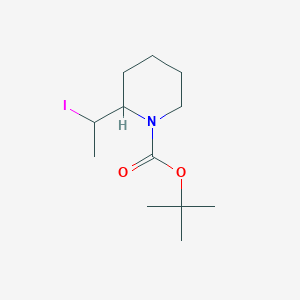
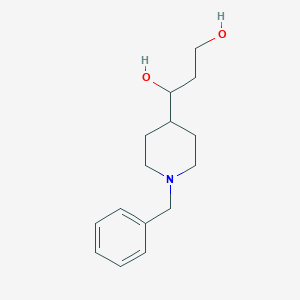
![n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide](/img/structure/B13956564.png)
![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)

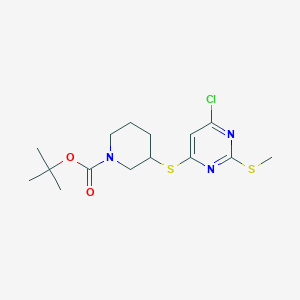

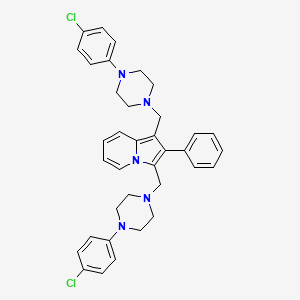

![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)
